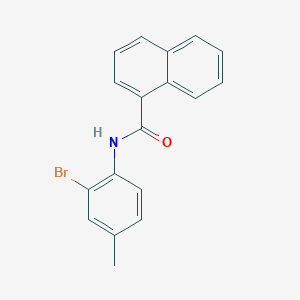
N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its molecular formula C18H14BrNO and a molecular weight of 340.21386 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with naphthalene-1-carboxylic acid . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP)
Biological Activity
N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and a bromo-methylphenyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses such as apoptosis or proliferation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The compound's cytotoxic effects were evaluated using the MTT assay, revealing a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.5 |
| U-87 | 7.8 |
These results suggest that the compound may induce apoptosis through oxidative stress mechanisms, as indicated by increased reactive oxygen species (ROS) levels in treated cells .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that the compound may exert its antibacterial effects by disrupting bacterial cell membranes or inhibiting essential metabolic processes .
Study on Anticancer Mechanism
In a detailed study examining the anticancer mechanism of this compound, researchers observed that treatment led to significant changes in apoptosis-related protein expression. Specifically, there was a notable decrease in Bcl-2 levels and an increase in caspase activity, suggesting that the compound promotes apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial efficacy of this compound against various pathogens. The research utilized disk diffusion methods to assess inhibition zones, confirming the compound's effectiveness against multiple strains. The results indicated that the presence of the bromine atom enhances antimicrobial activity compared to non-brominated analogs .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-9-10-17(16(19)11-12)20-18(21)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHHXZDHFDWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














